methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrrolo[3,2-b]pyridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position and ester group at the 2-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEUFWOEEZYNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.